molecular formula C5H2ClF3N2O B585636 3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 154357-44-5

3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B585636
CAS No.: 154357-44-5
M. Wt: 198.529
InChI Key: ZMFPFTWZBVBKMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde: is a chemical compound with the molecular formula C5H2ClF3N2O . It is a pyrazole derivative that contains both chloro and trifluoromethyl substituents, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of these functional groups imparts unique chemical properties to the compound, which can be exploited in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be constructed through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound. For example, the reaction of hydrazine hydrate with 1,1,1-trifluoro-3-chloro-2-propanone can yield the desired pyrazole ring.

    Introduction of the Aldehyde Group: The aldehyde group can be introduced through formylation reactions. One common method is the Vilsmeier-Haack reaction, which involves the reaction of the pyrazole with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde depends on its specific application

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interaction with nucleic acids.

Comparison with Similar Compounds

3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

    3-Chloro-5-(trifluoromethyl)-1H-pyrazole: Lacks the aldehyde group, which affects its reactivity and applications.

    5-Chloro-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde: Similar structure but different substitution pattern, leading to different chemical properties.

    3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid:

The uniqueness of this compound lies in its combination of chloro, trifluoromethyl, and aldehyde functional groups, which provide a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

3-chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF3N2O/c6-4-2(1-12)3(10-11-4)5(7,8)9/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFPFTWZBVBKMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(NN=C1Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651741
Record name 3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154357-44-5
Record name 3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.